coccineone B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

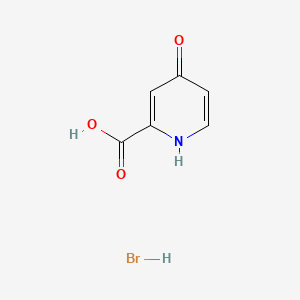

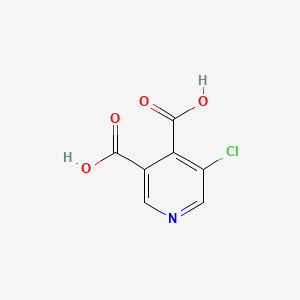

Coccineone B is a natural compound extracted from the roots of Boerhaavia coccinea . It belongs to the chemical family of flavonoids . The molecular formula of Coccineone B is C16H10O6 .

Synthesis Analysis

Coccineone B is produced by the callus tissue culture and wild plant roots of Boerhaavia coccinea . The callus culture produced the same isoflavonoid found in the roots of the plant . The amount of the secondary metabolite produced in vitro was 955.35 µg/g of dry cell weight, 2.5 times more than the highest amount concentration produced by the wild growing plant in its natural environment .Molecular Structure Analysis

The molecular weight of Coccineone B is 298.25 . The molecular structure of Coccineone B is characterized by a chromeno[3,4-b]chromen-12-one core .Physical And Chemical Properties Analysis

Coccineone B appears as a yellow powder . Its density is approximately 1.7±0.1 g/cm3 . The boiling point is around 632.0±55.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Biomedical Research

Coccineone B, extracted from the roots of Boerhaavia coccinea, has shown promise in biomedical research due to its bioactive properties . Its potential applications include:

Tissue Engineering

In the field of tissue engineering, coccineone B could be utilized to enhance the properties of collagen-based biomaterials. It may contribute to:

Nanotechnology

The role of coccineone B in nanotechnology could be significant, especially in:

- Diagnostic Tools : Nanoparticles containing coccineone B could aid in the development of new diagnostic methods .

Antimicrobial Research

Coccineone B’s potential antimicrobial properties make it a candidate for:

Mecanismo De Acción

Target of Action

Coccineone B is a natural product for research related to life sciences

Mode of Action

The mode of action of Coccineone B is currently unknown due to the lack of scientific studies on this specific compound. Understanding how Coccineone B interacts with its targets and the resulting changes would require more detailed biochemical and pharmacological studies .

Biochemical Pathways

It is known that Coccineone B is an isoflavonoid

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of Coccineone B is currently unknown .

Result of Action

As an isoflavonoid, Coccineone B may have potential antioxidant, anti-inflammatory, and anticancer properties, but specific studies on Coccineone B are needed to confirm these effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect the action of Coccineone B .

Propiedades

IUPAC Name |

6,9,11-trihydroxy-6H-chromeno[3,4-b]chromen-12-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O6/c17-7-5-9(18)13-11(6-7)21-15-12(14(13)19)8-3-1-2-4-10(8)22-16(15)20/h1-6,16-18,20H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCJSHNAURZDNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C(O2)O)OC4=CC(=CC(=C4C3=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

coccineone B | |

Q & A

Q1: What is the potential of Coccineone B in combating viral infections like COVID-19?

A1: Recent computational studies have explored Coccineone B as a potential inhibitor of SARS-CoV-2 infection. [] This research suggests that Coccineone B exhibits a multimodal effect, interacting with key amino acid residues in several crucial SARS-CoV-2 proteins, including ADP-binding domain NSP3, main protease NSP5, RNA-dependent RNA-polymerase NSP12, and endoribonuclease NSP15. [] While promising, these findings are based on in silico studies and require further validation through in vitro and in vivo experiments.

Q2: How is Coccineone B synthesized and what is its structure?

A2: Coccineone B can be synthesized from 2-hydroxybenzaldehyde and phloroglucinol. [] A modified Hoesch reaction employing a mixture of HZnCl2(OH) and ZnCl2 as the catalyst can be used to produce a key intermediate in its synthesis. [] This synthesis highlights the importance of understanding reaction mechanisms in natural product synthesis.

Q3: Can you elaborate on the use of low-temperature mass spectrometry in understanding the Hoesch reaction during Coccineone B synthesis?

A3: Low-temperature mass spectrometry techniques have proven valuable in elucidating the mechanism of the Hoesch reaction, which is crucial for Coccineone B synthesis. [] This method allows for the easy and accurate identification of isotopic clusters, providing valuable insights into the reaction intermediates and pathways involved. [] This understanding is essential for optimizing reaction conditions and improving the yield of Coccineone B.

Q4: What is the significance of studying the pharmacokinetic and toxicological properties of rotenoids like those found in Boerhavia diffusa L., which also contains Coccineone B?

A4: Research has focused on predicting the pharmacokinetic and toxicological characteristics of several rotenoids present in the roots of Boerhavia diffusa L., including Coccineone B. [] Understanding these properties is crucial for assessing the potential of these rotenoids as drug candidates. [] This involves evaluating their absorption, distribution, metabolism, excretion, and potential toxicity. Such studies are essential for translating the therapeutic potential of natural products like Coccineone B into safe and effective treatments.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

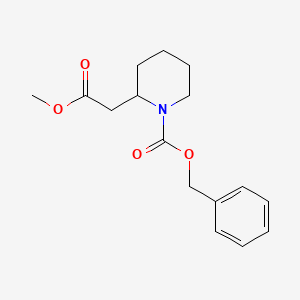

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)